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Compound of Interest

Compound Name:
3,5-Didesamino-3,5-dioxo

Lamotrigine

CAS No.: 661463-79-2

Cat. No.: B600869

Get Quote

Executive Summary & Scientific Context
Lamotrigine (6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine) is a phenyltriazine

anticonvulsant.[1] While the parent molecule is relatively stable, exposure to hydrolytic

conditions (acidic or basic environments) during manufacturing or storage can lead to the

deamination of the triazine ring.

Impurity D (EP nomenclature) is the 3,5-dione derivative, resulting from the complete hydrolysis

of both exocyclic amino groups. Its detection is critical not only for regulatory compliance (ICH

Q3B) but also as a marker for moisture-mediated degradation in the formulation.
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Parameter Description

Common Name Lamotrigine Impurity D (EP)

Chemical Name
6-(2,3-Dichlorophenyl)-1,2,4-triazine-

3,5(2H,4H)-dione

CAS Number 661463-79-2

Molecular Formula C₉H₅Cl₂N₃O₂

Formation Mechanism Hydrolytic deamination of Lamotrigine

Solubility Profile
Low aqueous solubility; soluble in DMSO and

Methanol

Chemical Basis & Degradation Pathway
Understanding the formation of Impurity D is essential for interpreting stability data. Unlike

oxidative impurities (e.g., N-oxides), Impurity D arises from the nucleophilic attack of water on

the carbon atoms bearing the amino groups (positions 3 and 5 of the triazine ring).

Pathway Visualization
The following diagram illustrates the hydrolytic degradation pathway leading from Lamotrigine

to Impurity D.
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Caption: Stepwise hydrolytic deamination of Lamotrigine yielding Impurity D.
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This protocol utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

The method is optimized to resolve the highly polar Impurity D (which elutes earlier due to the

loss of amino groups and formation of keto-enol tautomers) from the parent Lamotrigine peak

and other lipophilic impurities.

Chromatographic Conditions
Parameter Condition Rationale (Expertise)

Column

C18, 250 x 4.6 mm, 5 µm (e.g.,

Inertsil ODS-3 or Symmetry

C18)

Provides sufficient surface

area for resolving the polar

dione impurity from the solvent

front.

Mobile Phase A Phosphate Buffer (pH 3.5)

Acidic pH suppresses

ionization of residual silanols,

reducing tailing for the basic

parent drug.

Mobile Phase B Acetonitrile (ACN)

Strong organic modifier to

elute the hydrophobic

dichlorophenyl moiety.

Flow Rate 1.0 mL/min

Standard flow for 4.6mm ID

columns to maintain optimal

Van Deemter efficiency.

Detection UV @ 210 nm

Impurity D has lower

absorbance at 270 nm

(Lamotrigine max); 210 nm

captures the carbonyl

transitions.

Column Temp 35°C
Improves mass transfer and

peak shape.

Injection Vol 20 µL

Higher volume compensates

for the lower response factor of

Impurity D.
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Gradient Program
Note: An isocratic method (e.g., 70:30 Buffer:ACN) may be used, but a gradient is

recommended to clear late-eluting dimers.

Time (min) % Mobile Phase A (Buffer) % Mobile Phase B (ACN)

0.0 85 15

15.0 50 50

20.0 20 80

25.0 85 15

30.0 85 15

Experimental Protocol
Reagents & Preparation

Diluent: Methanol : Phosphate Buffer pH 3.5 (50:50 v/v). Crucial for solubilizing both the

tablet matrix and the impurity.

Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

) in 1000 mL water. Adjust pH to 3.5 with Orthophosphoric acid.[2][3] Filter through 0.45 µm
nylon filter.

Standard Preparation
Impurity D Stock (0.1 mg/mL): Weigh 10 mg of Impurity D Reference Standard into a 100 mL

volumetric flask. Dissolve in 10 mL DMSO (sonicate if needed), then make up to volume with

Diluent.

Lamotrigine Stock (1.0 mg/mL): Weigh 100 mg Lamotrigine WS into a 100 mL flask. Dissolve

and dilute with Diluent.

System Suitability Solution: Transfer 1.0 mL of Impurity D Stock and 1.0 mL of Lamotrigine

Stock into a 100 mL flask. Dilute to volume with Diluent.[4][5][6]
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Target Conc: 1 µg/mL Impurity D, 10 µg/mL Lamotrigine.

Sample Preparation (Tablets)
Weigh and powder 20 tablets.

Transfer powder equivalent to 100 mg Lamotrigine into a 100 mL volumetric flask.

Add 70 mL Diluent.

Sonication: Sonicate for 20 minutes with intermittent shaking. Critical Step: Ensure

temperature does not exceed 40°C to prevent degradation during prep.

Cool to room temperature and dilute to volume with Diluent.

Filter through a 0.45 µm PVDF syringe filter. Discard the first 3 mL of filtrate.

Analytical Workflow Diagram
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Caption: Standardized workflow for the extraction and quantification of Impurity D.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b600869/docs?utm_src=pdf-body-img#application-note-determination-of-lamotrigine-impurity-d-in-pharmaceutical-formulations
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600869?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


System Suitability & Validation Criteria
To ensure the trustworthiness of the data, the following system suitability parameters must be

met before routine analysis.

Parameter Acceptance Criteria Scientific Rationale

Resolution (Rs)
> 2.0 between Impurity D and

Lamotrigine

Impurity D is more polar and

will elute before Lamotrigine.

Adequate separation is vital for

accurate integration.

Tailing Factor (T) < 2.0 for all peaks

Minimizes peak integration

errors; high tailing often

indicates secondary silanol

interactions.

Precision (RSD) < 2.0% (n=6 injections)
Confirms autosampler and

pump stability.

Signal-to-Noise (S/N) > 10 for LOQ solution

Ensures sensitivity at the

reporting threshold (usually

0.05%).

Relative Retention Times (RRT)
Impurity D: ~0.4 - 0.5 (Elutes early due to polarity).

Lamotrigine: 1.00 (Reference).

Calculation
Calculate the percentage of Impurity D in the portion of tablets taken:

Where:

= Peak area of Impurity D in the Sample Solution.

= Peak area of Impurity D in the Standard Solution.
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= Concentration of Impurity D Standard (mg/mL).

= Nominal concentration of Lamotrigine in Sample Solution (mg/mL).[7]

= Potency of Impurity D Reference Standard (decimal).

= Relative Response Factor (RRF). Note: If using an external standard of Impurity D, F=1. If
quantifying against Lamotrigine, determine RRF experimentally (typically ~0.6 for the dione).

Troubleshooting & Practical Tips
Ghost Peaks: If "ghost" peaks appear near the void volume, check the water quality.

Phosphate buffers can precipitate in high % organic mobile phases; ensure the gradient

transition is smooth.

Peak Broadening: Impurity D is a dione and can undergo keto-enol tautomerism. If the peak

is split or broad, ensure the buffer pH is strictly controlled at 3.5 to stabilize the form.

Sample Stability: Prepared samples should be injected within 24 hours. Hydrolysis can

continue in the liquid phase if the diluent absorbs moisture or shifts pH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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